2-methyl-11-hydro-8H-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol
Beschreibung
This compound belongs to the polycyclic heterocyclic family, combining a triazolopyrimidine core fused with a diazepine ring. Its structure features a 1,2,4-triazolo[1,5-a]pyrimidine scaffold substituted with a methyl group at position 2, a hydroxyl group at position 6, and an 11-hydro-8H-1,2-diazepino moiety fused at positions 4 and 5 (Figure 1).
Eigenschaften
IUPAC Name |
4-methyl-2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-12-9-10-4-6-7(15(9)14-5)2-3-11-13-8(6)16/h2-4,11H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLRLRXYGDRFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)NNC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 1,3-Diketones with 5-Amino-1,2,4-Triazoles
The triazolo-pyrimidine nucleus is constructed via the Gould-Jacobs reaction, wherein 5-amino-1,2,4-triazole (3 ) reacts with 1,3-diketones (2 ) under acidic conditions (Scheme 1). For example, condensation of 2 (R = CH3) with 3 in phosphoryl chloride yields 7-hydroxytriazolopyrimidine (4 ), which is subsequently chlorinated to 5 (Scheme 1).
Reaction Conditions :
Functionalization at C5 and C7 Positions
Chlorinated intermediate 5 undergoes nucleophilic substitution with amines to install substituents. For instance, reaction with 4-methoxyphenethylamine in dichloromethane affords C5-alkylated derivatives (7–25 ) in 45–83% yields. This step is critical for introducing diversity into the triazolo-pyrimidine scaffold.
Construction of the 1,2-Diazepine Ring
Hydrazine-Mediated Ring Expansion
Patent literature describes diazepine formation via hydrazine hydrate treatment of thiocarbonyl precursors. In one protocol, 5-(2-chlorophenyl)-8-isopropylthiomethylcarbonyl-2-thione (D' ) reacts with hydrazine hydrate in methanol at 40°C to yield a hydrazino intermediate (E ), which cyclizes with triethylorthoacetate to form the triazolo-diazepine core (Scheme 2).
Optimized Parameters :
Cyclization via Orthoester-Mediated Annulation
Triethylorthoacetate facilitates the formation of the triazolo ring while simultaneously inducing diazepine ring closure. For example, refluxing hydrazino intermediate E with triethylorthoacetate in methanol generates the title compound in 88% yield after recrystallization.
Introduction of the C6-Hydroxyl and C2-Methyl Groups
Oxidative Hydroxylation at C6
The C6-hydroxyl group is introduced via ketone oxidation. In a representative procedure, 6-keto derivatives are treated with hydrogen peroxide in acetic acid, yielding the hydroxylated product.
Typical Conditions :
Methylation at C2
The C2-methyl group is installed early in the synthesis via alkylation of triazole precursors. For instance, treatment of 4-amino-1,2,4-triazole with methyl iodide in DMF affords the N-methylated derivative, which is subsequently incorporated into the pyrimidine core.
Challenges and Optimization Strategies
Regioselectivity in Triazolo Ring Formation
Competing pathways during cyclocondensation may lead to regioisomeric byproducts. Employing electron-deficient diketones and high-temperature conditions (≥100°C) favors the desired [1,5-a] isomer.
Solvent Effects on Diazepine Cyclization
Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may promote side reactions. Balancing solvent polarity and reaction temperature is crucial for maximizing yields.
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-11-hydro-8H-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-methyl-11-hydro-8H-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Wirkmechanismus
The mechanism of action of 2-methyl-11-hydro-8H-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Differences and Implications
The compound’s uniqueness lies in its fused diazepine ring, which is absent in most triazolopyrimidine derivatives. Key structural comparisons include:
Physicochemical Properties
- Solubility : The hydroxyl group and diazepine nitrogen atoms likely improve aqueous solubility compared to methylthio- or aryl-substituted analogs (e.g., thiazolo-triazolopyrimidines ).
Biologische Aktivität
The compound 2-methyl-11-hydro-8H-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol is a member of the diazepine and triazole family of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a diazepine ring fused with triazole and pyrimidine moieties. This unique arrangement contributes to its potential pharmacological properties, including anticancer, antibacterial, and antiviral activities.
Structural Formula
Note: The exact molecular formula requires further specification based on the compound's full structure.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance:
- Compound H12 , a derivative closely related to our compound of interest, showed significant antiproliferative effects against various human cancer cell lines (MGC-803, HCT-116, MCF-7) with IC50 values ranging from 9.47 to 13.1 μM. These values indicate that the compound is more potent than the standard drug 5-Fluorouracil (5-Fu) in inhibiting cancer cell proliferation .
The anticancer activity is attributed to the inhibition of key signaling pathways:
- ERK Signaling Pathway : The compound inhibits phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, leading to induced apoptosis and G2/M phase arrest in cancer cells .
Antibacterial and Antiviral Activity
The broader class of triazolo[1,5-a]pyrimidines has been noted for its antibacterial and antiviral properties:
- Research indicates that these compounds can inhibit bacterial growth and viral replication through various mechanisms, including interference with nucleic acid synthesis and protein function .
Study 1: Antiproliferative Effects
In a study evaluating various triazolo[1,5-a]pyrimidine derivatives:
- Objective : To assess the antiproliferative activity against three cancer cell lines.
- Results : Compound H12 demonstrated significant growth inhibition compared to control groups, suggesting that modifications in the diazepine structure can enhance anticancer efficacy .
Study 2: Mechanistic Insights
A mechanistic study focused on the ERK signaling pathway revealed:
- Findings : The compound's ability to downregulate key proteins involved in cell cycle progression correlates with its antiproliferative effects. This suggests potential as a therapeutic agent in cancer treatment .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| H12 | Antiproliferative | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | Antiproliferative | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | Antiproliferative | MCF-7 | 13.1 | ERK pathway inhibition |
| Compound 2 | Antibacterial | Various | N/A | Inhibition of nucleic acid synthesis |
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-11-hydro-8H-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol?
The synthesis typically involves cyclization reactions starting from hydrazinyl precursors and electrophilic agents. A validated method includes:
- Step 1 : Reacting aminotriazole derivatives with ortho esters or carbonyl-containing intermediates in dimethylformamide (DMF) under controlled heating (10–12 minutes at 120°C).
- Step 2 : Cooling the mixture, followed by methanol addition and overnight crystallization.
- Step 3 : Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) yields the product with >90% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm ring fusion patterns and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., observed m/z 533.2 for a related triazolopyrimidine) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=N stretching at 1600–1650 cm) .
Q. What preliminary biological activities have been reported for triazolo-pyrimidine analogs?
Structural analogs exhibit:
- Antimicrobial Activity : MIC values of 4–16 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : IC < 10 µM for kinases and viral proteases (e.g., SARS-CoV-2 M) .
- Anti-inflammatory Effects : COX-2 inhibition (30–50% at 10 µM) in cell-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Q. How can contradictory bioactivity data between structural analogs be resolved?
-
SAR Analysis : Compare substituent effects using a library of derivatives (Table 1).
Substituent Position Bioactivity Trend Reference C6-OH (hydroxyl) ↑ Antiviral C2-CH (methyl) ↓ Cytotoxicity -
Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify target binding affinity differences .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to viral proteases (PDB: 6LU7). Focus on hydrogen bonding with His41 and hydrophobic interactions with Met49 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can enantiomeric separation be achieved for chiral derivatives?
- Chiral HPLC : Utilize a Chiralpak IC column with hexane/isopropanol (90:10) mobile phase (flow rate: 1 mL/min) .
- Crystallization : Resolve racemic mixtures via diastereomeric salt formation with L-tartaric acid .
Q. What stability challenges arise during storage and formulation?
- pH Sensitivity : Degradation occurs at pH < 4 (hydrolysis of triazole ring). Use phosphate buffers (pH 6.5–7.5) for aqueous solutions .
- Light Sensitivity : Store lyophilized powder in amber vials at –20°C to prevent photodegradation .
Q. Can this compound act as a multi-target ligand in neurodegenerative disease models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
